4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline

Catalog No.
S15554454
CAS No.
M.F
C24H25ClN2O
M. Wt
392.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphe...

Product Name

4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline

IUPAC Name

azepan-1-yl-[6-chloro-2-(2,4-dimethylphenyl)quinolin-4-yl]methanone

Molecular Formula

C24H25ClN2O

Molecular Weight

392.9 g/mol

InChI

InChI=1S/C24H25ClN2O/c1-16-7-9-19(17(2)13-16)23-15-21(20-14-18(25)8-10-22(20)26-23)24(28)27-11-5-3-4-6-12-27/h7-10,13-15H,3-6,11-12H2,1-2H3

InChI Key

QQAGTFQQNCSTBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCCCCC4)C

4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structure that combines a quinoline ring with an azepane carbonyl moiety and a chloro substitution. The compound's molecular formula is C19H22ClN2OC_{19}H_{22}ClN_{2}O, indicating the presence of various functional groups including a chloro group, a carbonyl group, and an aromatic system. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

The chemical reactivity of 4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Amidation: The carbonyl group can react with amines to form amides, which may enhance biological activity.
  • Reduction: The compound can be reduced to yield corresponding amines or alcohols depending on the reaction conditions.

These reactions can be utilized to modify the compound for enhanced efficacy or altered biological properties.

Quinoline derivatives, including 4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline, exhibit a range of biological activities. Research indicates that such compounds can act as inhibitors of steroid 5α-reductases, which are enzymes involved in androgen metabolism. Specifically, this compound has shown significant inhibitory potency against the human type 2 isozyme of steroid 5α-reductase while displaying minimal inhibition against type 1 . This selectivity suggests potential applications in treating conditions like benign prostatic hyperplasia and androgenetic alopecia.

The synthesis of 4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline typically involves several steps:

  • Formation of the Quinoline Core: The synthesis often begins with the Skraup synthesis method, where aniline reacts with glycerol and sulfuric acid to form the quinoline structure.
  • Introduction of Chloro and Carbonyl Groups: Subsequent reactions introduce the chloro group and carbonyl functionality through halogenation and acylation processes.
  • Final Modifications: The addition of the azepane moiety is achieved through cyclization reactions involving appropriate precursors.

These methods highlight the complexity involved in synthesizing this compound while allowing for variations that can lead to different derivatives with potentially enhanced properties .

The primary applications of 4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline lie in medicinal chemistry, particularly in drug development aimed at treating hormonal disorders. Its ability to inhibit specific enzymes makes it a candidate for further research into therapeutic agents for conditions influenced by androgen levels.

Interaction studies involving this compound typically focus on its binding affinity to steroid 5α-reductases. These studies utilize techniques such as enzyme kinetics and molecular docking simulations to elucidate how well the compound binds to these enzymes compared to other known inhibitors. Understanding these interactions is crucial for optimizing its pharmacological profile and minimizing side effects.

Several compounds share structural similarities with 4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline. Here are some noteworthy examples:

Compound NameStructureBiological Activity
6-ChloroquinolineStructureAntimicrobial properties
4-AminoquinolineStructureAntimalarial activity
8-HydroxyquinolineStructureChelating agent for metal ions

Uniqueness

The uniqueness of 4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline lies in its specific combination of an azepane carbonyl moiety and selective inhibition of steroid 5α-reductases type 2. This selectivity may confer advantages over other similar compounds that do not exhibit such targeted biological activity.

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Exact Mass

392.1655411 g/mol

Monoisotopic Mass

392.1655411 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-14-2024

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